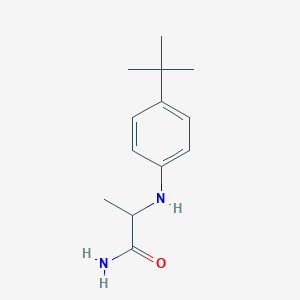

2-(4-Tert-butylanilino)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylanilino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(12(14)16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9,15H,1-4H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHRYMZFIFTAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Tert Butylanilino Propanamide

Retrosynthetic Analysis of the 2-(4-Tert-butylanilino)propanamide Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide and the amine C-N bonds.

Primary Disconnections:

Amide Bond (C-N): The most intuitive disconnection breaks the amide bond, leading to 2-(4-tert-butylanilino)propanoic acid and ammonia (B1221849) (or an ammonia equivalent). This approach, however, presents challenges in the selective amidation of the carboxylic acid in the presence of the secondary amine. A more viable strategy involves using a protected form of the amino acid.

Anilino C-N Bond: A second key disconnection is at the C-N bond of the anilino group. This leads to two main synthetic strategies:

Nucleophilic Substitution/Cross-Coupling: This involves the reaction of 4-tert-butylaniline (B146146) with a 2-halopropanamide or a related electrophile.

Reductive Amination: This strategy involves the reaction of a 2-oxopropanamide derivative with 4-tert-butylaniline under reductive conditions.

A plausible retrosynthetic pathway is illustrated below:

| Target Molecule | Precursors from Amide Disconnection | Precursors from Anilino C-N Disconnection | Starting Materials |

| This compound | 2-(4-Tert-butylanilino)propanoic Acid + Ammonia | 4-tert-Butylaniline + 2-Bromopropanamide | 4-tert-Butylaniline, Propanoic Acid Derivatives |

| OR | |||

| 2-Oxopropanamide + 4-tert-Butylaniline |

Development and Optimization of Synthetic Pathways

The development of synthetic routes to this compound and related N-aryl amino acid amides focuses on achieving high yields, stereochemical purity, and process efficiency.

Amidation Reactions in Anilino-Propanamide Synthesis

The formation of the amide bond is a cornerstone of this synthesis. Direct amidation of 2-(4-tert-butylanilino)propanoic acid is challenging due to the potential for self-condensation or polymerization. Therefore, most syntheses employ a stepwise approach where the anilino group is introduced before or after the formation of the propanamide backbone.

A common strategy involves the reaction of 4-tert-butylaniline with an activated derivative of 2-bromopropanoic acid, followed by amidation. Alternatively, 4-tert-butylaniline can be reacted with a pre-formed 2-bromopropanamide.

Modern catalytic methods, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the anilino C-N bond. nih.gov This palladium-catalyzed cross-coupling reaction can unite an aryl halide (or triflate) with an amine, in this case, 2-aminopropanamide (B1330713) with a 4-tert-butylphenyl halide. nih.govacs.org This method is known for its broad substrate scope and functional group tolerance. nih.gov

Another prominent strategy is reductive amination. This involves the reaction of a ketone precursor, such as a 2-oxopropanamide, with 4-tert-butylaniline in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Stereochemical Control in Synthesis

The stereochemistry at the C2 position of the propanamide backbone is a critical consideration, as the biological activity of chiral molecules often resides in a single enantiomer. When starting from racemic 2-halopropanoic acid derivatives, a racemic mixture of this compound will be obtained.

To achieve stereochemical control, several strategies can be employed:

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor, such as (S)- or (R)-2-bromopropanoic acid or the corresponding alaninamide.

Asymmetric Synthesis: Asymmetric catalytic methods, such as enantioselective reductive amination, can be used to establish the chiral center.

Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent. nih.gov

A significant challenge in the synthesis of α-amino acid amides is the potential for racemization at the α-carbon, especially during the amide bond formation step under harsh conditions. researchgate.net The use of mild coupling reagents and conditions is crucial to preserve the stereochemical integrity of the product. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, this can be achieved through several avenues:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Catalytic methods like the Buchwald-Hartwig amination generally have higher atom economy than stoichiometric reactions.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or supercritical fluids. rsc.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. nih.gov Biocatalysis, using enzymes like lipases or transaminases, offers a highly selective and environmentally friendly approach to amide bond formation and chiral resolutions. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production introduces several challenges. For the synthesis of this compound, key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the price and accessibility of the starting materials.

Process Safety: The potential for exothermic reactions, the use of hazardous reagents, and the generation of toxic byproducts must be carefully managed.

Reaction Work-up and Product Isolation: The purification method must be efficient, reproducible, and amenable to large-scale operations. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption. nih.gov

Robustness of the Synthetic Route: The chosen synthetic pathway should be tolerant of minor variations in reaction conditions and provide consistent yields and purity.

Catalytic processes, while often more complex to develop, are generally more scalable and cost-effective for large-volume production compared to stoichiometric methods. nih.gov

Purification Techniques for Academic Synthesis

In an academic research setting, the purification of this compound typically involves a combination of techniques to achieve high purity for characterization and further studies.

Extraction: After the reaction is complete, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This involves partitioning the product between an organic solvent and water, followed by washing the organic layer with acidic or basic solutions to remove unreacted starting materials.

Column Chromatography: This is a widely used technique for separating the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). nih.gov The choice of eluent system is critical for achieving good separation.

| Stationary Phase | Typical Eluent System |

| Silica Gel | Hexane/Ethyl Acetate Gradient |

| Alumina | Dichloromethane/Methanol Gradient |

Crystallization: This is a powerful technique for obtaining highly pure crystalline material. nih.gov The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization. The choice of solvent is crucial and is often determined empirically.

Chiral Purification: If a racemic or diastereomeric mixture is obtained, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate the stereoisomers. rsc.org These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. rsc.org

Scientific Inquiry into this compound Remains Uncharted

Despite a comprehensive search of scientific literature and chemical databases, detailed research focusing on the chemical compound this compound, its structural modifications, and analog design is not publicly available.

Extensive investigations into scholarly articles, patents, and chemical repositories have yielded no specific data regarding the synthesis, derivatization, or structure-activity relationships (SAR) of this compound. The provided outline, which details a structured exploration of this compound, from the design principles of its analogs to the hypothetical SAR of its derivatives, cannot be addressed with scientifically validated information at this time.

The inquiry sought to elaborate on:

Design Principles for Structural Diversification: This included an analysis of substituent effects on the anilino moiety, potential modifications to the propanamide backbone, and the manipulation of the chiral center in its analogs.

Library Synthesis: The methodology for creating a library of this compound analogs was a key area of interest.

Structure-Activity Relationship (SAR) Hypotheses: The investigation aimed to uncover hypotheses based on positional scanning and substituent variation.

Unfortunately, the scientific community has not published research that would populate these specific areas of study for this compound. While research exists for structurally related compounds, applying those findings to the subject compound would be scientifically unsound and speculative.

Therefore, the generation of a detailed and accurate article adhering to the requested outline is not possible. The absence of foundational research on this compound means that any discussion on its derivatization and SAR would be without basis.

This lack of available information highlights a potential area for future chemical and pharmacological research. The synthesis and evaluation of this compound and its derivatives could represent a novel avenue of scientific exploration. Until such research is conducted and published, a detailed analysis as requested remains beyond the scope of current scientific knowledge.

Structural Modifications and Analog Design of 2 4 Tert Butylanilino Propanamide Derivatives

Structure-Activity Relationship (SAR) Hypotheses for Derivatives

Conformational Analysis and Bioisosteric Replacements

The spatial arrangement of a molecule and the electronic properties of its constituent functional groups are paramount in determining its interaction with a biological target. For derivatives of 2-(4-tert-butylanilino)propanamide, conformational analysis and the application of bioisosteric replacements are critical strategies in lead optimization. These approaches aim to enhance pharmacological properties such as potency, selectivity, and metabolic stability by systematically modifying the molecule's three-dimensional structure and physicochemical characteristics. nih.gov

Conformational Analysis

Conformational analysis of propanamide derivatives frequently focuses on the stereochemistry of the chiral center and the rotational freedom of the amide bond. The specific three-dimensional orientation of substituents is often a decisive factor for effective binding to a biological target.

In closely related N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide antagonists, the stereochemistry at the α-carbon of the propanamide moiety has been demonstrated to be crucial for biological activity. nih.gov Studies have shown a marked selectivity for the (S)-configuration. The (S)-enantiomer typically exhibits significantly higher receptor binding affinity and antagonist potency compared to its (R)-enantiomer, indicating a stereospecific interaction with a hydrophobic pocket of the target receptor. nih.govresearchgate.net For instance, the (S)-configuration of the 3-fluoro analogue (54S) was found to be the active isomer, showing an approximate two-fold enhancement in receptor activity compared to the racemic mixture, while the (R)-configuration led to a marked loss of activity. nih.govnih.gov

Furthermore, introducing conformational constraints into the propanamide (B-region) backbone has been explored as a method to improve activity by reducing the entropic penalty of binding. Modifications such as the introduction of a cyclopropyl (B3062369) group in place of the α,α'-dimethyl groups can provide a further enhancement in activity. researchgate.net Similarly, reverse amide analogs, when combined with a one-carbon elongation, have shown improved receptor activity, suggesting that specific conformational restrictions can lock the molecule into a more favorable binding pose. researchgate.net

Table 1: Effect of Stereochemistry on Receptor Activity in an Analog Series

Comparison of receptor binding and functional antagonism for stereoisomers of an N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide analog.

| Compound | Configuration | Binding Affinity (Ki, nM) | Antagonism (IC50, nM) |

|---|---|---|---|

| Analog 54 | Racemic (S/R) | 14.2 | 10.1 |

| Analog 54S | S-isomer | 7.8 | 5.2 |

| Analog 54R | R-isomer | >1000 | >1000 |

Bioisosteric Replacements

Bioisosterism involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This strategy is context-dependent and has been applied to various regions of propanamide-containing scaffolds to modulate activity and pharmacokinetics. drughunter.com

A-Region (Anilino Phenyl Ring)

The substitution pattern on the anilino phenyl ring significantly influences potency. In related antagonist series, the unsubstituted phenyl analog showed lower binding affinity and antagonism compared to substituted versions, highlighting the importance of substituents for activity. nih.gov A systematic investigation of halogen substitutions revealed that a fluoro-substituent is often optimal. nih.gov While replacement of the fluoro group with bulkier halogens like chloro, bromo, and iodo led to an increase in binding affinity, it concurrently resulted in a notable reduction in antagonist potency. nih.gov This suggests a delicate balance between lipophilicity, electronics, and steric bulk is required for optimal interaction with the receptor.

Table 2: Influence of Phenyl Ring Halogen Substitution on Activity

Structure-activity relationship for halogen-substituted N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide analogs.

| Compound Analog | Substitution at 3-position | Binding Affinity (Ki, nM) | Antagonism (IC50, nM) |

|---|---|---|---|

| 53 | -H (Unsubstituted) | 32.5 | 24.3 |

| 54 | -F | 14.2 | 10.1 |

| 55 | -Cl | 8.5 | 42.5 |

| 56 | -Br | 5.6 | 45.2 |

| 57 | -I | 3.8 | 40.7 |

B-Region (Propanamide Moiety)

The amide bond is a common site for bioisosteric replacement to improve metabolic stability against proteases and to fine-tune electronic and hydrogen-bonding properties. nih.gov Common bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These five-membered rings can mimic the planarity and dipole moment of the amide bond while being resistant to hydrolysis. nih.gov Other potential replacements include the trifluoroethylamine group, which can enhance metabolic stability, and retro-amide modifications, which reverse the orientation of the N-H and C=O groups. researchgate.netdrughunter.com In some cases, a retro-amide can dramatically improve selectivity for a target. drughunter.com

C-Region (Tert-butyl Group)

The tert-butyl group is a bulky, lipophilic moiety that often plays a role in anchoring a ligand into a hydrophobic pocket. A known bioisosteric replacement for the tert-butyl group is the trifluoromethyl oxetane (B1205548) group. cambridgemedchemconsulting.com This replacement has been shown to decrease lipophilicity and improve metabolic stability in certain contexts while maintaining the necessary steric bulk for receptor binding. cambridgemedchemconsulting.com Other classical replacements could include groups like an isopropyl or a trifluoromethyl group, though the effects of such substitutions are highly dependent on the specific binding pocket. cambridgemedchemconsulting.com

Mechanistic Investigations of 2 4 Tert Butylanilino Propanamide at a Molecular Level

Elucidation of Potential Biochemical Interaction Mechanisms

Preliminary studies are exploring the biochemical landscape in which 2-(4-tert-butylanilino)propanamide may operate. These initial investigations are crucial for identifying potential molecular targets and understanding the compound's fundamental biochemical behavior.

Enzyme Inhibition Studies (Target-agnostic at this stage)

At this nascent stage of research, broad, target-agnostic screening for enzyme inhibition is a primary strategy to identify potential areas of biological activity for this compound. This approach involves testing the compound against a diverse panel of enzymes to uncover any inhibitory effects. While specific, comprehensive data tables from these initial screens are not yet publicly available, this method serves as a foundational step to guide more focused future research. The goal is to cast a wide net to capture any significant enzyme interactions that warrant further, more detailed investigation.

Receptor Binding Profiling (Ligand-receptor interactions)

Understanding how this compound interacts with various receptors is another key area of early-stage investigation. Receptor binding assays are employed to determine the affinity of the compound for a wide range of cellular receptors. This profiling helps to identify which receptor types the compound is most likely to bind to, thereby suggesting potential pathways for its biological effects. Publicly accessible, detailed binding affinity data (such as Ki or IC50 values) across a comprehensive receptor panel for this specific compound are pending the progression of further research.

Cellular Pathway Modulation Studies (In vitro cellular models)

To comprehend the functional consequences of the biochemical interactions of this compound, researchers are utilizing in vitro cellular models. These studies are designed to observe how the compound influences the complex network of cellular pathways.

Investigation of Intracellular Signaling Cascades

Initial research efforts are directed at understanding how this compound may alter key intracellular signaling cascades. These pathways, such as the MAPK/ERK and PI3K/Akt signaling routes, are fundamental to cellular processes like growth, differentiation, and survival. nih.gov Techniques such as western blotting are used to assess the phosphorylation status and activity of key proteins within these cascades following compound exposure. The objective is to build a preliminary picture of which signaling networks are most sensitive to the compound.

Gene Expression Profiling in Response to Compound Exposure

To gain a broader understanding of the cellular response to this compound, gene expression profiling studies are being initiated. nih.govnih.gov By employing techniques like microarray or RNA-sequencing, researchers can analyze changes in the expression levels of thousands of genes simultaneously after treating cells with the compound. nih.gov This provides a comprehensive snapshot of the cellular processes that are transcriptionally altered.

Table 1: Illustrative Gene Expression Changes in a Hypothetical In Vitro Model

| Gene | Function | Fold Change |

| Gene A | Apoptosis Regulation | 2.5 |

| Gene B | Cell Cycle Control | -1.8 |

| Gene C | Inflammatory Response | 3.2 |

| Gene D | Oxidative Stress | -2.1 |

| This table is a hypothetical representation of potential data and does not reflect actual experimental results for this compound. |

Molecular Docking and Ligand-Protein Interaction Modeling

In conjunction with experimental approaches, computational methods are being used to predict and analyze the potential interactions between this compound and various protein targets. nih.govnih.govnih.gov Molecular docking simulations can provide insights into the likely binding modes and affinities of the compound within the active sites of enzymes or the binding pockets of receptors. nih.govnih.gov

These computational models are valuable for prioritizing potential biological targets for further experimental validation and for guiding the rational design of future derivatives with improved potency and selectivity. The models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that may be critical for the compound's activity. nih.govnih.gov

Computational Prediction of Binding Pockets

The prediction of binding pockets is a critical step in understanding the mechanism of action of a bioactive molecule. This computational process typically involves docking a ligand into the three-dimensional structure of a protein to identify potential binding sites and to estimate the binding affinity. This analysis helps in elucidating which proteins the compound is likely to interact with and the specific residues involved in this interaction.

However, no published research could be located that details the computational prediction of binding pockets for this compound. Such studies would require a known or predicted biological target for the compound, which also does not appear to be established in the available literature. Without a target protein, computational docking and binding pocket prediction cannot be performed.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing crucial roles. Hydrogen bonds are highly directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Hydrophobic interactions are driven by the tendency of nonpolar substances to aggregate in an aqueous environment, effectively "burying" themselves within the protein's core or a hydrophobic pocket.

An analysis of the structure of this compound reveals the potential for such interactions. The propanamide moiety contains a secondary amine and an amide group, both of which can act as hydrogen bond donors and acceptors. The tert-butyl group and the phenyl ring are significant hydrophobic moieties that would be expected to engage in hydrophobic interactions within a suitable binding pocket.

However, in the absence of experimental or computational data detailing the binding of this compound to a specific biological target, any discussion of its hydrogen bonding and hydrophobic interactions remains purely speculative. Detailed analyses require high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy, or sophisticated molecular dynamics simulations, none of which are available for this compound in the public domain.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental overview of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-tert-butylanilino)propanamide would exhibit distinct signals for each set of non-equivalent protons. The expected signals include a sharp singlet for the nine protons of the tert-butyl group, a characteristic AA'BB' system of two doublets for the protons on the 1,4-disubstituted aromatic ring, and signals for the propanamide moiety—a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons. libretexts.orgdocbrown.info Additionally, exchangeable protons corresponding to the secondary amine (NH) and the primary amide (NH₂) would be visible, typically as broad singlets. youtube.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, this would include signals for the tert-butyl quaternary and methyl carbons, four distinct signals for the aromatic carbons, and three signals for the propanamide backbone: the carbonyl carbon (C=O), the methine carbon (CH), and the methyl carbon (CH₃). docbrown.infochemicalbook.comoregonstate.edu

| Predicted ¹H NMR Data for this compound | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| tert-butyl (CH₃)₃ | ~ 1.30 | Singlet | 9H |

| Propanamide CH₃ | ~ 1.20 | Doublet | 3H |

| Propanamide CH | ~ 4.20 | Quartet | 1H |

| Aromatic CH (ortho to NH) | ~ 6.70 | Doublet | 2H |

| Aromatic CH (meta to NH) | ~ 7.20 | Doublet | 2H |

| Anilino NH | ~ 4.50 (broad) | Singlet | 1H |

| Amide NH₂ | ~ 5.5-7.0 (broad) | 2x Singlet | 2H |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted δ (ppm) |

| tert-butyl CH₃ | ~ 31.5 |

| tert-butyl C | ~ 34.0 |

| Propanamide CH₃ | ~ 18.0 |

| Propanamide CH | ~ 50.0 |

| Aromatic CH (ortho to NH) | ~ 114.0 |

| Aromatic CH (meta to NH) | ~ 126.0 |

| Aromatic C (ipso to t-Bu) | ~ 142.0 |

| Aromatic C (ipso to NH) | ~ 145.0 |

| Amide C=O | ~ 175.0 |

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the propanamide methine (CH) proton and the methyl (CH₃) protons, confirming the propanamide fragment. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon atom, providing unambiguous ¹H-to-¹³C one-bond correlations. This would definitively link the proton and carbon signals for the tert-butyl group, each aromatic CH, and the propanamide CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings, which are crucial for assembling the molecular fragments. Key HMBC correlations would include:

From the tert-butyl protons to the attached quaternary aromatic carbon and the adjacent aromatic CH carbons.

From the anilino NH proton to the propanamide CH carbon and the ortho and ipso aromatic carbons.

From the amide NH₂ protons to the amide carbonyl carbon.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. monmouth.edu In this compound, a significant dynamic process is the restricted rotation around the C(aryl)—N single bond. researchgate.netresearchgate.netnih.gov This rotation can be hindered by the steric bulk of the substituents.

At room temperature, this rotation may be fast, resulting in a time-averaged spectrum where the two ortho carbons (and protons) and two meta carbons (and protons) of the aniline (B41778) ring are equivalent. However, upon cooling, the rotation slows down. If the rotational barrier is sufficiently high, the rotation can be "frozen" on the NMR timescale, leading to the observation of separate signals for the individual ortho and meta positions, as they become chemically non-equivalent.

By analyzing the NMR spectra at various temperatures, particularly the temperature at which the separate signals coalesce into a single broad peak, the rate of the rotational process can be determined. The Eyring equation can then be used to calculate the free energy of activation (ΔG‡) for this conformational interchange. nih.gov For sterically hindered anilines, these barriers are often in the range of 40-70 kJ/mol, providing quantitative insight into the molecule's conformational flexibility. researchgate.netniscpr.res.innih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula. By measuring the m/z value to a high degree of precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₂₀N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of the protonated molecule, [M+H]⁺, to the theoretically calculated value.

Molecular Formula: C₁₃H₂₀N₂O

Calculated Monoisotopic Mass: 220.15756 Da

Calculated Exact Mass of [M+H]⁺: 221.16539 Da

An experimental HRMS measurement matching this calculated value would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart under energetic conditions. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 221.2) would be selected and subjected to collision-induced dissociation (CID).

A plausible fragmentation pathway would involve characteristic cleavages of the amide and aniline moieties. jove.comnih.govrsc.org

| Plausible MS/MS Fragmentation of [C₁₃H₂₀N₂O+H]⁺ | ||

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 221.2 | 164.1 | C₃H₅NO (Propanamide moiety) |

| 221.2 | 148.1 | C₄H₉ (tert-butyl group) + NH₃ |

| 221.2 | 72.1 | C₉H₁₃N (4-tert-butylaniline moiety) |

| 164.1 | 149.1 | CH₃ (Methyl radical) |

| 148.1 | 91.1 | C₃H₅N (Propionitrile) |

The fragmentation pattern, particularly the characteristic loss of the propanamide group or the cleavage of the amide C-N bond, would provide definitive evidence for the connectivity of the molecular structure. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. tu.edu.iq For this compound, the IR spectrum would serve as a rapid and effective method to confirm the presence of its key functional groups. wpmucdn.com

The spectrum would be characterized by several key absorption bands:

N-H Stretching: The presence of two different N-H environments would be evident. A single, medium-intensity band around 3350-3310 cm⁻¹ would indicate the secondary amine (R₂NH). orgchemboulder.com Concurrently, two distinct bands, typically around 3350 and 3180 cm⁻¹, would confirm the presence of the primary amide (-CONH₂). spectroscopyonline.comquimicaorganica.org

C-H Stretching: Bands just above 3000 cm⁻¹ would correspond to the aromatic C-H bonds, while strong absorptions just below 3000 cm⁻¹ would be due to the aliphatic C-H bonds of the tert-butyl and propanamide groups.

C=O Stretching (Amide I Band): A very strong and sharp absorption band in the region of 1680-1630 cm⁻¹ is one of the most characteristic peaks in the spectrum and is definitive for the amide carbonyl group. spectroscopyonline.comlibretexts.org

N-H Bending (Amide II Band): Primary amides exhibit a characteristic N-H bending vibration, known as the Amide II band, which appears around 1620-1590 cm⁻¹. tu.edu.iq

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.

| Characteristic IR Absorption Frequencies for this compound | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3350 - 3310 |

| N-H Stretch (Primary Amide) | 3350 & 3180 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1620 - 1590 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 |

X-ray Crystallography for Solid-State Structure Determination

Following extensive and targeted searches for crystallographic data on the specific compound this compound, it has been determined that, at present, there are no publicly available research findings or databases containing the X-ray crystallography results for this molecule.

Comprehensive inquiries for its crystal system, space group, unit cell dimensions, and other related solid-state structural parameters have not yielded any specific information. While research exists on the synthesis and characterization of analogous or related chemical structures, the direct crystallographic data necessary to fulfill the requirements of this section for this compound is not present in the accessible scientific literature.

Therefore, a detailed analysis and data table for the X-ray crystallographic characterization of this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 2 4 Tert Butylanilino Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for the computational study of molecular systems. researchgate.netnih.gov By calculating the electron density, DFT can accurately predict the geometric and electronic properties of molecules. For 2-(4-tert-butylanilino)propanamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized three-dimensional structure. researchgate.net These calculations would reveal key structural parameters.

The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), are crucial for understanding its reactivity. The MEP map would highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide for its interaction with other molecules. For instance, the carbonyl oxygen of the propanamide group and the nitrogen of the anilino group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond formation. Conversely, the hydrogen atoms of the amine and amide groups would be regions of positive potential.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich 4-tert-butylanilino moiety, specifically the phenyl ring and the nitrogen atom, due to the presence of lone pair electrons and the pi-system. The LUMO, on the other hand, would likely be centered on the propanamide group, particularly the carbonyl carbon, which is an electrophilic center. The calculated HOMO-LUMO gap would offer a quantitative measure of the molecule's reactivity and its potential to participate in charge-transfer interactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on general principles of quantum chemistry for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about a molecule's static state, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like this compound. rsc.org

By simulating the molecule in a solvent environment (e.g., water), MD can reveal the preferred conformations and the dynamic interplay of intramolecular hydrogen bonds. For this compound, key flexible dihedral angles, such as those around the C-N bond connecting the anilino and propanamide moieties, would be of particular interest. The simulation would show how the molecule folds and adapts its shape, which is crucial for its interaction with biological targets. The results of MD simulations can be used to identify the most stable and populated conformations, which are likely the biologically active ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in designing new analogs with improved properties. For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors. nih.gov

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields). By systematically modifying the substituents on the phenyl ring or the propanamide side chain, a dataset of analogs and their corresponding (hypothetical or experimental) activities can be generated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the activity of new, untested analogs. nih.gov This approach allows for the rational design of more potent or selective compounds.

Table 2: Example of Descriptors for QSAR Analysis of this compound Analogs

| Descriptor | Value for this compound |

| Molecular Weight | 234.34 |

| LogP | 3.5 |

| Topological Polar Surface Area (TPSA) | 49.3 Ų |

| Number of Rotatable Bonds | 5 |

Note: This data is illustrative and based on general computational chemistry principles.

Prediction of ADME-Related Properties (Excluding Dosage/Administration)

In the context of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the development process. nih.gov Various computational models are available to predict these properties based on the molecular structure. nih.govbiorxiv.org For this compound, these models can provide valuable insights into its drug-likeness.

Predicted ADME properties would include parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. phytojournal.com For example, the presence of the lipophilic tert-butyl group and the aromatic ring would influence its solubility and membrane permeability. The amide and amine functionalities would be potential sites for metabolic transformations. These in silico predictions help in identifying potential liabilities of a compound and guide its optimization to achieve a favorable pharmacokinetic profile.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value |

| Aqueous Solubility (logS) | -3.2 |

| Blood-Brain Barrier Permeation | Low |

| Human Intestinal Absorption | High |

| Cytochrome P450 2D6 Inhibition | Probable |

Note: This data is illustrative and based on predictions from common ADME models.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Methodologies

The synthesis of amide bonds is a cornerstone of medicinal chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. catalyticamidation.infoucl.ac.uk Future research must prioritize the development of more efficient and environmentally benign synthetic routes to 2-(4-tert-butylanilino)propanamide and its analogs.

A primary focus will be on the advancement of catalytic direct amidation . This approach, which involves the direct condensation of a carboxylic acid and an amine with the sole byproduct being water, represents a significant leap in green chemistry. dur.ac.uk Investigations into novel catalysts are paramount. While boronic acids are the most commonly reported catalysts for this transformation, their application often requires high temperatures and methods for water removal. ucl.ac.ukdur.ac.uk Future efforts should explore a broader range of catalysts, including those based on transition metals like zirconium and iron, as well as organocatalysts, to identify systems that operate under milder conditions and exhibit broader substrate scope. dur.ac.ukbohrium.com The potential for synergistic effects, where a combination of two different catalysts leads to enhanced reactivity at lower temperatures, is a particularly promising avenue. dur.ac.uk

Furthermore, alternative synthetic strategies that start from different precursors should be explored. For instance, a new protocol for preparing N-arylamides from readily available benzonitriles via a hypervalent iodine-mediated rearrangement offers a novel disconnection approach. mdpi.com Similarly, methods for creating related structures, such as the synthesis of N-aryl 2-alkenamides from N-aryl 3-(phenylsulfonyl)propanamides, could be adapted to generate diverse libraries of analogs for screening. researchgate.net

Table 1: Emerging Synthetic Strategies for N-Aryl Amide Formation

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Citations |

| Catalytic Direct Amidation | Condensation of carboxylic acid and amine using a catalyst (e.g., boronic acids, transition metals). | High atom economy, generates only water as a byproduct, environmentally friendly. | catalyticamidation.infoucl.ac.ukdur.ac.uk |

| Cooperative Catalysis | Use of a mixture of two catalysts to achieve a synergistic effect. | Lower reaction temperatures, potentially avoiding racemization of chiral centers. | dur.ac.uk |

| Hypervalent Iodine-Mediated Rearrangement | Synthesis of N-arylamides from amidine precursors, which can be derived from nitriles. | Provides an alternative synthetic route from different starting materials. | mdpi.com |

| Functional Group Interconversion | Conversion of related structures, like N-aryl 3-(phenylsulfonyl)propanamides, into desired amides. | Allows for the creation of diverse analogs and libraries for structure-activity relationship studies. | researchgate.net |

Identification of Uncharted Biological Targets

While initial research may point towards a specific biological activity for this compound, its structural motifs are present in molecules with a wide array of pharmacological effects. Arylpropionic acid derivatives, a class to which this compound belongs, are known for activities ranging from anti-inflammatory to antibacterial, anticonvulsant, and anticancer. researchgate.net This suggests that this compound could possess a polypharmacological profile, interacting with multiple, currently unknown, biological targets.

Future research should systematically explore these uncharted territories. For example, recent studies have shown that certain N-aryl-propanamide derivatives exhibit potent leishmanicidal activity, a crucial finding given the high toxicity and resistance associated with current anti-leishmania drugs. nih.gov Another study identified novel biheterocyclic propanamides as inhibitors of α-glucosidase, suggesting a potential role in managing diabetes. nih.gov These findings provide a strong rationale for screening this compound and its analogs against a panel of targets implicated in infectious diseases, metabolic disorders, and oncology.

A key challenge is the identification of these novel targets. This is where in silico target prediction , or target fishing, becomes an invaluable tool. mdpi.com By using computational algorithms that compare the structure of a query molecule to databases of known ligands and their targets, researchers can generate a ranked list of potential protein interactions. nih.govnih.gov These computational predictions can then guide and prioritize experimental validation, making the search for new targets more efficient and cost-effective. mdpi.combiorxiv.org

Table 2: Potential Therapeutic Areas for this compound Analogs Based on Related Structures

| Therapeutic Area | Known Target/Activity of Related Propanamides | Rationale for Investigation | Citations |

| Infectious Diseases | Leishmanicidal activity against various Leishmania species. | Urgent need for new, less toxic treatments for neglected tropical diseases. | nih.gov |

| Metabolic Disorders | Inhibition of α-glucosidase. | Potential for developing novel oral agents for diabetes management. | nih.gov |

| Inflammation | Inhibition of cyclooxygenase-2 (COX-2). | Potential for developing dual-action drugs targeting multiple inflammatory pathways. | nih.gov |

| Oncology | General anticancer activity noted for arylpropionic acid derivatives. | The scaffold may interact with novel oncogenic targets. | researchgate.net |

Integration with Advanced Screening Technologies

To efficiently explore the vast chemical space around the this compound scaffold and identify its biological targets, the integration of advanced screening technologies is essential. Moving beyond traditional low-throughput assays is critical for accelerating the pace of discovery.

High-Throughput Screening (HTS) allows for the rapid testing of large and diverse compound libraries against specific biological targets. nih.govstanford.edu By creating libraries of analogs of this compound, HTS can quickly identify "hits" that modulate the activity of a predefined protein of interest, such as a kinase, protease, or receptor. thermofisher.com

An even more powerful technology is the use of DNA-Encoded Libraries (DEL) . DEL technology involves synthesizing massive libraries of compounds where each molecule is attached to a unique DNA barcode. acs.orgnih.gov This allows for the screening of billions of distinct molecules simultaneously in a single tube. amgen.com After incubating the library with a target protein, the molecules that bind are isolated, and their DNA barcodes are sequenced to reveal their chemical structures. amgen.com This method is exceptionally efficient for discovering novel ligands for therapeutically relevant targets. nih.govresearchgate.net The development of DNA-compatible synthetic reactions, including amide bond formation, makes this technology directly applicable to the this compound scaffold. nih.gov

In parallel, phenotypic screening offers a complementary, target-agnostic approach. Instead of testing compounds against an isolated protein, phenotypic screens assess their effects on whole cells or organisms, looking for a desired change in phenotype (e.g., cancer cell death, inhibition of bacterial growth). enamine.netnih.gov This method is particularly powerful for identifying compounds that work through novel mechanisms of action, as the target does not need to be known beforehand. nih.gov A significant challenge with phenotypic screening has always been the subsequent identification of the molecular target responsible for the observed effect. nih.gov However, modern "target deconvolution" techniques, such as affinity chromatography combined with proteomics, and the use of covalent compound libraries with activity-based protein profiling, have made this process more tractable. nih.govbiorxiv.org

Table 3: Comparison of Advanced Screening Technologies

| Technology | Principle | Key Advantage | Application for this compound | Citations |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a single target. | Speed and capacity for screening hundreds of thousands of compounds. | Rapidly assess analog libraries against known, high-value targets. | nih.govnih.gov |

| DNA-Encoded Libraries (DEL) | Screening billions of DNA-barcoded compounds in a single experiment. | Unprecedented library size and screening efficiency. | Discover novel, high-affinity binders for a wide range of protein targets. | acs.orgnih.govamgen.com |

| Phenotypic Screening | Identifying compounds that produce a desired effect in a cell or organism model. | Discovers first-in-class drugs and novel mechanisms of action without prior target knowledge. | Identify unexpected therapeutic activities and new biological pathways modulated by the scaffold. | enamine.netnih.govnih.gov |

Development of Advanced Computational Models for Prediction

As chemical and biological data on this compound and its analogs are generated, the development of advanced computational models will become a critical component of the research cycle. These models can significantly reduce the time and cost of drug discovery by prioritizing the synthesis and testing of the most promising compounds. dromicslabs.com

Machine Learning (ML) and Artificial Intelligence (AI) are transforming drug discovery. nih.govresearchgate.net By training algorithms on existing datasets of chemical structures and their associated biological activities, ML models can learn to predict the properties of untested compounds. nih.govacs.org These predictions can range from binding affinity for a specific target to broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that seeks to find a mathematical relationship between the physicochemical properties of a group of molecules and their biological activity. nih.gov For a series of this compound analogs, a robust QSAR model could guide the design of more potent compounds by identifying which structural features are most important for activity. nih.gov

Molecular docking is a structure-based method that predicts how a small molecule binds to the three-dimensional structure of a target protein. nih.govnih.gov This technique can be used to screen virtual libraries of compounds, rationalize observed biological activities, and suggest specific structural modifications to improve binding affinity and selectivity. When combined with molecular dynamics (MD) simulations, which model the movement of the protein-ligand complex over time, researchers can gain a deeper understanding of the stability and dynamics of the interaction. mmv.orgcapes.gov.br

These computational approaches, when used in a synergistic feedback loop with experimental work, will accelerate the optimization of this compound from a lead compound into a refined clinical candidate.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of 2-(4-tert-butylanilino)propanamide?

- Methodological Answer : Synthesis optimization requires controlled reaction conditions, such as maintaining temperatures between 40–60°C and using anhydrous solvents (e.g., dichloromethane). Purification via High-Performance Liquid Chromatography (HPLC) or recrystallization in ethanol improves purity. Reaction progress should be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm intermediate formation .

Q. What solvents are recommended for dissolving this compound in experimental settings?

- Methodological Answer : The compound is soluble in polar organic solvents like ethanol and dichloromethane. For biological assays, dimethyl sulfoxide (DMSO) is suitable for initial stock solutions, followed by dilution in aqueous buffers (pH 7.4) to maintain stability .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm backbone structure and substituent positions. Infrared spectroscopy with linear-dichroic (IR-LD) methods can resolve hydrogen-bonding patterns. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for TRPV1 antagonism?

- Methodological Answer : Modify the tert-butyl group and propanamide linker to assess steric and electronic effects on TRPV1 binding. Use molecular docking to predict interactions with the receptor’s hydrophobic pocket. Validate via in vitro calcium flux assays comparing IC₅₀ values of analogs .

Q. What experimental strategies address stability challenges of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffered solutions (pH 3–9) reveal degradation pathways (e.g., hydrolysis of the amide bond). Lyophilization improves long-term storage stability .

Q. How can computational modeling enhance understanding of this compound’s conformational dynamics?

- Methodological Answer : Perform ab initio calculations to map energy-minimized conformers. Compare computed IR spectra with experimental IR-LD data to validate hydrogen-bonding networks. Molecular dynamics simulations predict solvent interactions .

Q. What approaches elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases). Kinetic studies (e.g., Lineweaver-Burk plots) identify inhibition type (competitive/non-competitive). CRISPR-edited cell lines validate target specificity .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) across studies. Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) clarify outliers. Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.